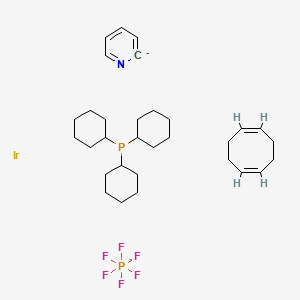
(1Z,5Z)-cycloocta-1,5-diene;iridium;2H-pyridin-2-ide;tricyclohexylphosphane;hexafluorophosphate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound (1Z,5Z)-cycloocta-1,5-diene;iridium;2H-pyridin-2-ide;tricyclohexylphosphane;hexafluorophosphate is a coordination complex that features a combination of organic and inorganic components. This compound is notable for its applications in catalysis and organic synthesis, particularly in the field of homogeneous catalysis.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (1Z,5Z)-cycloocta-1,5-diene;iridium;2H-pyridin-2-ide;tricyclohexylphosphane;hexafluorophosphate typically involves the coordination of iridium with the organic ligands (1Z,5Z)-cycloocta-1,5-diene, 2H-pyridin-2-ide, and tricyclohexylphosphane. The reaction is often carried out in an inert atmosphere to prevent oxidation and other side reactions. The hexafluorophosphate anion is introduced to balance the charge of the complex.
Industrial Production Methods
Industrial production of this compound may involve large-scale coordination reactions under controlled conditions. The use of high-purity reagents and solvents is crucial to ensure the quality and yield of the final product. The process may also include purification steps such as recrystallization or chromatography to isolate the desired complex.
Análisis De Reacciones Químicas
Types of Reactions
The compound (1Z,5Z)-cycloocta-1,5-diene;iridium;2H-pyridin-2-ide;tricyclohexylphosphane;hexafluorophosphate undergoes various types of reactions, including:
Oxidation: The iridium center can participate in oxidation reactions, often facilitated by the presence of the organic ligands.
Reduction: The compound can also undergo reduction reactions, where the iridium center is reduced to a lower oxidation state.
Substitution: Ligand substitution reactions are common, where one or more ligands in the complex are replaced by other ligands.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or oxygen, reducing agents such as sodium borohydride, and various ligands for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield iridium oxides, while substitution reactions can produce new coordination complexes with different ligands.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, this compound is used as a catalyst in various organic reactions, including hydrogenation, hydroformylation, and carbonylation. Its ability to facilitate these reactions with high efficiency and selectivity makes it valuable in synthetic chemistry.
Biology and Medicine
In biology and medicine, the compound’s catalytic properties are explored for potential applications in drug synthesis and development. Its ability to catalyze specific reactions can be harnessed to create complex molecules with pharmaceutical relevance.
Industry
In the industrial sector, the compound is used in processes that require efficient and selective catalysis. Its applications range from the production of fine chemicals to the synthesis of polymers and other materials.
Mecanismo De Acción
The mechanism of action of (1Z,5Z)-cycloocta-1,5-diene;iridium;2H-pyridin-2-ide;tricyclohexylphosphane;hexafluorophosphate involves the coordination of the iridium center with the organic ligands, which facilitates various catalytic reactions. The iridium center acts as a Lewis acid, activating substrates and facilitating their transformation into products. The specific pathways and molecular targets depend on the nature of the reaction and the substrates involved.
Comparación Con Compuestos Similares
Similar Compounds
- (1Z,5Z)-cycloocta-1,5-diene;ruthenium;2H-pyridin-2-ide;tricyclohexylphosphane;hexafluorophosphate
- (1Z,5Z)-cycloocta-1,5-diene;palladium;2H-pyridin-2-ide;tricyclohexylphosphane;hexafluorophosphate
Uniqueness
The uniqueness of (1Z,5Z)-cycloocta-1,5-diene;iridium;2H-pyridin-2-ide;tricyclohexylphosphane;hexafluorophosphate lies in its iridium center, which provides distinct catalytic properties compared to similar compounds with ruthenium or palladium centers. Iridium complexes are known for their high stability and ability to facilitate a wide range of reactions, making this compound particularly valuable in both research and industrial applications.
Propiedades
Fórmula molecular |
C31H49F6IrNP2-2 |
|---|---|
Peso molecular |
803.9 g/mol |
Nombre IUPAC |
(1Z,5Z)-cycloocta-1,5-diene;iridium;2H-pyridin-2-ide;tricyclohexylphosphane;hexafluorophosphate |
InChI |
InChI=1S/C18H33P.C8H12.C5H4N.F6P.Ir/c1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;1-2-4-6-8-7-5-3-1;1-2-4-6-5-3-1;1-7(2,3,4,5)6;/h16-18H,1-15H2;1-2,7-8H,3-6H2;1-4H;;/q;;2*-1;/b;2-1-,8-7-;;; |
Clave InChI |
TWHGSZDVKJKALE-KJWGIZLLSA-N |
SMILES isomérico |
C1CCC(CC1)P(C2CCCCC2)C3CCCCC3.C1/C=C\CC/C=C\C1.C1=CC=N[C-]=C1.F[P-](F)(F)(F)(F)F.[Ir] |
SMILES canónico |
C1CCC(CC1)P(C2CCCCC2)C3CCCCC3.C1CC=CCCC=C1.C1=CC=N[C-]=C1.F[P-](F)(F)(F)(F)F.[Ir] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















